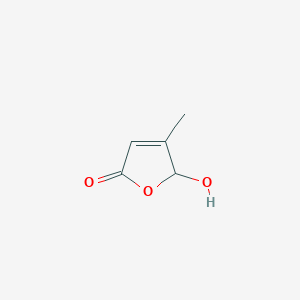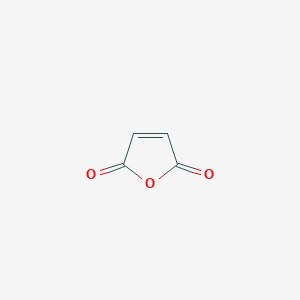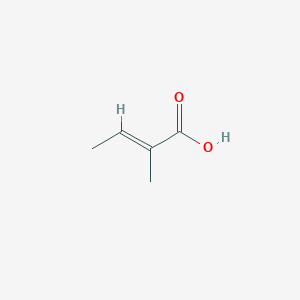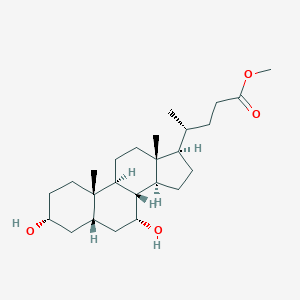
Methyl chenodeoxycholate
描述
Methyl chenodeoxycholate is a bile acid derivative with the chemical formula C25H42O4. It is a methyl ester of chenodeoxycholic acid, which is a primary bile acid produced in the liver from cholesterol. This compound is known for its hemolytic properties and its ability to inhibit the initiation of Clostridium difficile spore germination .
准备方法
Synthetic Routes and Reaction Conditions
Methyl chenodeoxycholate can be synthesized from chenodeoxycholic acid through esterification with methanol. The process involves the use of catalysts such as copper-loaded activated carbon. The reaction conditions typically include the use of hydrogen peroxide for oxidation and sodium hydroxide for hydrolysis .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the esterification of chenodeoxycholic acid with methanol, followed by purification steps to obtain the final product. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity .
化学反应分析
Types of Reactions
Methyl chenodeoxycholate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form intermediate compounds.
Reduction: Hydrogenation reactions can convert it into different derivatives.
Substitution: It can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, copper-loaded activated carbon for catalysis, and sodium hydroxide for hydrolysis. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results .
Major Products
The major products formed from these reactions include various derivatives of this compound, such as methyl ursodeoxycholate and other bile acid esters .
科学研究应用
Methyl chenodeoxycholate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other bile acid derivatives.
作用机制
Methyl chenodeoxycholate exerts its effects by interacting with specific molecular targets and pathways. It works by dissolving cholesterol that forms gallstones and inhibiting the production of cholesterol in the liver. This helps decrease the formation of gallstones and reduces the amount of harmful bile acids in the liver . Additionally, it promotes the release of glucagon-like peptide-1 (GLP-1) in diabetic patients by activating the G protein-coupled receptor GPBAR1 .
相似化合物的比较
Similar Compounds
Chenodeoxycholic acid: The parent compound of methyl chenodeoxycholate, known for its role in bile acid metabolism.
Ursodeoxycholic acid: A bile acid used for the treatment of gallstones and liver diseases.
Deoxycholic acid: Another bile acid involved in the emulsification of fats.
Uniqueness
This compound is unique due to its methyl ester form, which enhances its solubility and stability compared to its parent compound, chenodeoxycholic acid. This makes it more suitable for certain industrial and pharmaceutical applications .
属性
IUPAC Name |
methyl (4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42O4/c1-15(5-8-22(28)29-4)18-6-7-19-23-20(10-12-25(18,19)3)24(2)11-9-17(26)13-16(24)14-21(23)27/h15-21,23,26-27H,5-14H2,1-4H3/t15-,16+,17-,18-,19+,20+,21-,23+,24+,25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRQROVWZGGDYSW-IFJDUOSNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3057-04-3 | |
| Record name | Methyl chenodoxycholate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003057043 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | METHYL CHENODEOXYCHOLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48O35JP4YI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing 5α-cholestane-3α,7α,25-triol and its relation to methyl chenodeoxycholate?
A1: Researchers synthesized 5α-cholestane-3α,7α,25-triol and 5α-analogs of 3α,7α-dihydroxy-5β-cholane-24-carboxylic acid to investigate the structural requirements for maximal activity with hepatic microsomal steroid 12α-hydroxylase. [] This enzyme plays a crucial role in bile acid biosynthesis. This compound, a naturally occurring bile acid, served as a starting material for these syntheses. The modifications aimed to understand how structural changes in bile acids, particularly the stereochemistry at the 5th carbon atom, affect their interaction with enzymes involved in bile acid metabolism.
Q2: Can you elaborate on the isolation and identification of this compound from natural sources?
A3: this compound, alongside other bile acid methyl esters, has been successfully isolated from ox bile salt preparations using silica gel chromatography coupled with infrared spectrometry. [] This method allowed researchers to separate and identify different bile acid components present in a complex mixture.
Q3: What is the metabolic fate of 5α-cholestan-3β-ol in hyperthyroid rats and how does it relate to allochenodeoxycholic acid?
A4: Studies in hyperthyroid rats revealed that administered 5α-cholestan-3β-ol is metabolized and excreted in bile, with allochenodeoxycholic acid identified as a key metabolite. [] This finding suggests that allochenodeoxycholic acid, a bile acid, is part of the metabolic pathway of 5α-cholestan-3β-ol in hyperthyroid rats. This research sheds light on the complex metabolic processes involving bile acids and their precursors.
Q4: Describe the synthesis and structural characterization of 2,2'-bipyridine-4,4'-dicarboxylates of bile acid methyl esters, including this compound.
A5: Researchers synthesized novel 2,2'-bipyridine-4,4'-dicarboxylates of various bile acid methyl esters, including this compound (2b), by reacting 2,2'-bipyridine-4,4'-dicarboxylic acid (1) with the corresponding bile acid methyl esters. [] The structures of these conjugates were confirmed through 1D 1H and 13C NMR, 2D PFG 1H, 13C HMQC, and MALDI TOF MS analyses. [] These conjugates are of interest due to their potential to form complexes with transition metal ions, offering potential applications in molecular recognition. []
Q5: How does the stereochemistry of hydroxyl groups in this compound and similar compounds influence their oxidation with different reagents?
A6: this compound, along with methyl deoxycholate, were used as model compounds to investigate the selectivity of 16 different oxidizing agents towards axial and equatorial hydroxyl groups. [] This research revealed that nitroxide-radical-based reagents preferentially oxidize equatorial hydroxyl groups, while Stevens or Dess-Martin reagents favor the oxidation of axial hydroxyl groups. [] These findings highlight the importance of considering stereochemistry when selecting oxidizing agents for specific synthetic transformations.
Q6: What insights can we gain from analyzing the fatty acid composition of cholesteryl esters and free fatty acids found in Argentine bezoar, which also contains this compound?
A7: The presence of this compound in Argentine bezoar, alongside cholesteryl esters and free fatty acids, prompted researchers to analyze the fatty acid profiles of these components. [] By converting them into their respective methyl esters and analyzing them using gas chromatography and mass spectrometry, researchers found that the mixtures primarily consisted of C14 to C18 fatty acid esters, with palmitate and stearate being the major components. [] This analysis provides valuable information about the lipid composition of Argentine bezoar and its potential biological significance.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


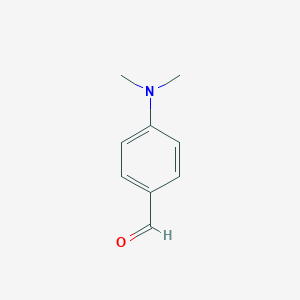

![6-[(3-Chloropropyl)amino]-1,3-dimethyluracil](/img/structure/B131462.png)
